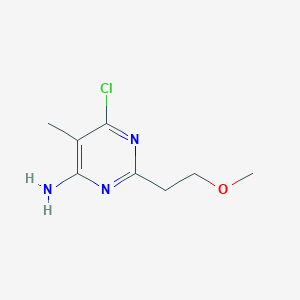

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine

Description

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine is a pyrimidine derivative characterized by three key substituents: a chloro group at position 6, a methyl group at position 5, and a 2-methoxyethyl group at position 2. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related pyrimidine derivatives. Pyrimidines are pivotal in medicinal chemistry due to their role as bioisosteres for purines and their versatility in drug design. The 2-methoxyethyl group may enhance solubility or binding affinity compared to simpler substituents like methoxy or methyl groups.

Properties

Molecular Formula |

C8H12ClN3O |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

6-chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C8H12ClN3O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3,(H2,10,11,12) |

InChI Key |

SNCUWEZTHKNRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)CCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals such as herbicides and pesticides.

Material Science: It is investigated for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine and related pyrimidine derivatives:

Notes:

- *Molecular weight: Calculated based on formula C₈H₁₁ClN₃O.

- Key structural differences: The target compound’s 2-methoxyethyl group distinguishes it from analogs with shorter chains (e.g., methoxy or methyl).

Biological Activity

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine is a pyrimidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a chlorine atom at the 6-position, a methyl group at the 5-position, and a methoxyethyl substituent at the 2-position of the pyrimidine ring. Its molecular formula is C_9H_{11}ClN_2O, with a molecular weight of approximately 245.7 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological activity, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical physiological processes. Molecular docking studies indicate that this compound can effectively bind to specific receptors associated with hypertension and cancer pathways. The binding affinity of this compound suggests its potential as an antihypertensive agent and in anticancer therapies.

Antihypertensive Properties

Research has demonstrated that this compound exhibits significant antihypertensive effects. The compound interacts with angiotensin-converting enzyme (ACE) and other targets involved in the regulation of blood pressure. In vitro studies show that it can inhibit ACE activity, leading to decreased angiotensin II levels and subsequent vasodilation.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it may act as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription and cell cycle progression in cancer cells. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including those from breast and lung cancers .

Antimicrobial Activity

In addition to its potential in cancer therapy, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects comparable to standard antimicrobial agents . The presence of chlorine and methoxy groups enhances its antimicrobial efficacy by affecting membrane permeability and enzyme activity in microbial cells.

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationships (SAR) of this compound derivatives. Modifications at different positions on the pyrimidine ring have been systematically evaluated to optimize biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties have been shown to improve binding affinity and selectivity towards specific targets.

Case Studies

- Antihypertensive Study : A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in significant reductions in systolic blood pressure, supporting its potential use as an antihypertensive agent.

- Anticancer Efficacy : In vitro assays using MTT assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like ampicillin, highlighting its potential as an antimicrobial agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.